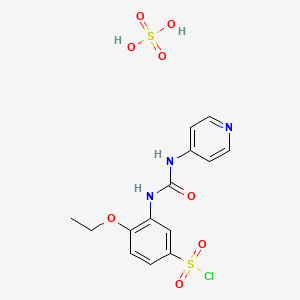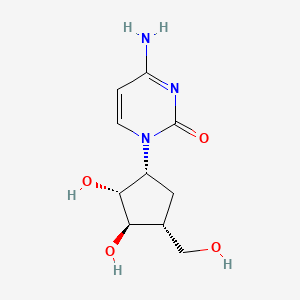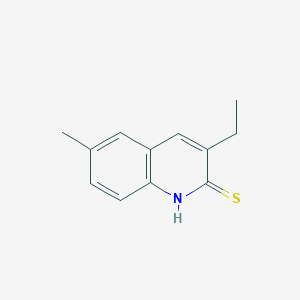
3-Ethyl-6-methylquinoline-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-6-methylquinoline-2-thiol is a heterocyclic aromatic compound with the molecular formula C12H13NS. It features a quinoline core structure, which is a fused ring system consisting of a benzene ring and a pyridine ring. The compound is characterized by the presence of ethyl and methyl substituents at the 3rd and 6th positions, respectively, and a thiol group at the 2nd position. This unique structure imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-6-methylquinoline-2-thiol can be achieved through several methods. One common approach involves the cyclization of aniline derivatives with aldehydes under acidic conditions. For instance, the reaction of aniline derivatives with acetaldehyde under microwave irradiation in the presence of hydrochloric acid as a catalyst can yield quinoline derivatives . Another method involves the use of transition-metal catalyzed reactions, which offer versatility and efficiency in constructing the quinoline scaffold .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solvent-free reactions, use of recyclable catalysts, and green chemistry principles are often employed to minimize environmental impact and enhance sustainability .
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-6-methylquinoline-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated, nitrated, and sulfonated quinoline derivatives.
Aplicaciones Científicas De Investigación
3-Ethyl-6-methylquinoline-2-thiol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its role in developing new pharmaceuticals with anticancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, agrochemicals, and materials with specific electronic properties .
Mecanismo De Acción
The mechanism of action of 3-Ethyl-6-methylquinoline-2-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modulation of enzyme activity. The quinoline ring can intercalate with DNA, affecting transcription and replication processes. These interactions contribute to the compound’s biological activities, including antimicrobial and anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Ethyl-3-methylquinoline: Lacks the thiol group, resulting in different chemical reactivity.
6-Methylquinoline-2-thiol: Lacks the ethyl group, affecting its physical properties and biological activity.
3-Ethylquinoline-2-thiol: Lacks the methyl group, leading to variations in its chemical behavior
Uniqueness
3-Ethyl-6-methylquinoline-2-thiol is unique due to the presence of both ethyl and methyl substituents along with the thiol group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C12H13NS |
|---|---|
Peso molecular |
203.31 g/mol |
Nombre IUPAC |
3-ethyl-6-methyl-1H-quinoline-2-thione |
InChI |
InChI=1S/C12H13NS/c1-3-9-7-10-6-8(2)4-5-11(10)13-12(9)14/h4-7H,3H2,1-2H3,(H,13,14) |
Clave InChI |
ZLSPZGIQMROUIE-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(C=CC(=C2)C)NC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromonaphtho[1,2-b]benzofuran](/img/structure/B11766960.png)
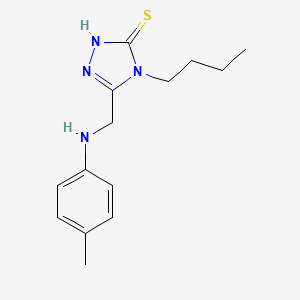


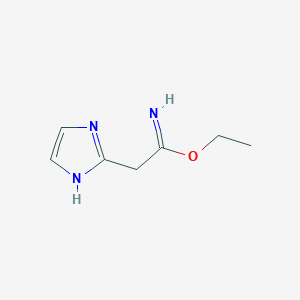
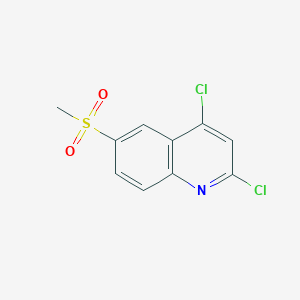

![3-Aminobenzo[d]isothiazol-6-ol](/img/structure/B11766998.png)
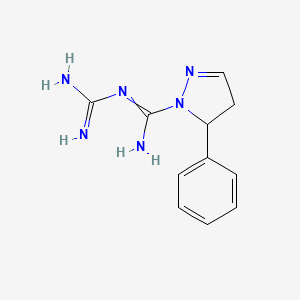
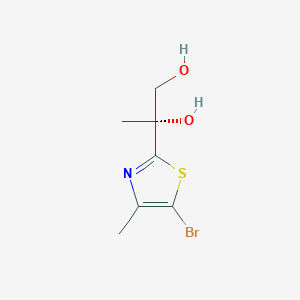
![4-[4-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11767012.png)
